

Structural Analysis and Confirmation of Quinazolin-2-ylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: Quinazolin-2-ylboronic acid

Cat. No.: B15071225

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, detailed experimental data for the structural analysis of **quinazolin-2-ylboronic acid** (CAS 1558757-66-6) is not readily available in the public domain. This guide provides a comprehensive framework based on established principles of organic chemistry and analytical techniques for heteroaromatic boronic acids. The experimental protocols and data presented herein are illustrative and should be adapted based on empirical results.

Introduction

Quinazolin-2-ylboronic acid is a heterocyclic organic compound featuring a quinazoline ring system substituted with a boronic acid functional group at the 2-position. The quinazoline scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The boronic acid moiety is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery. The structural elucidation and confirmation of this molecule are paramount for its application in synthetic and medicinal chemistry.

This technical guide outlines the key analytical methodologies and expected structural characteristics for the comprehensive analysis of **quinazolin-2-ylboronic acid**.

Physicochemical Properties

The expected physicochemical properties of **quinazolin-2-ylboronic acid** are summarized in the table below. These values are calculated or estimated based on its chemical structure.

Property	Expected Value
CAS Number	1558757-66-6
Molecular Formula	C ₈ H ₇ BN ₂ O ₂
Molecular Weight	173.97 g/mol
Appearance	Expected to be a white to off-white solid
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water.
Melting Point	Not available

Synthesis and Experimental Protocols

A plausible synthetic route to **quinazolin-2-ylboronic acid** involves the borylation of a suitable 2-haloquinazoline precursor. The following is a generalized experimental protocol.

Synthesis of Quinazolin-2-ylboronic Acid via Miyaura Borylation

A common method for the synthesis of heteroaryl boronic acids is the palladium-catalyzed Miyaura borylation reaction.

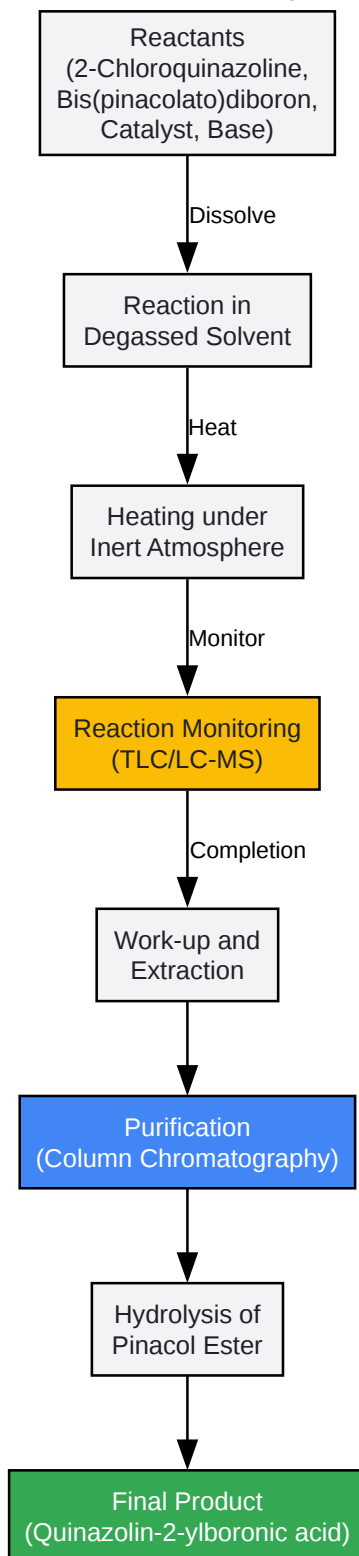
Reaction Scheme:

Experimental Protocol:

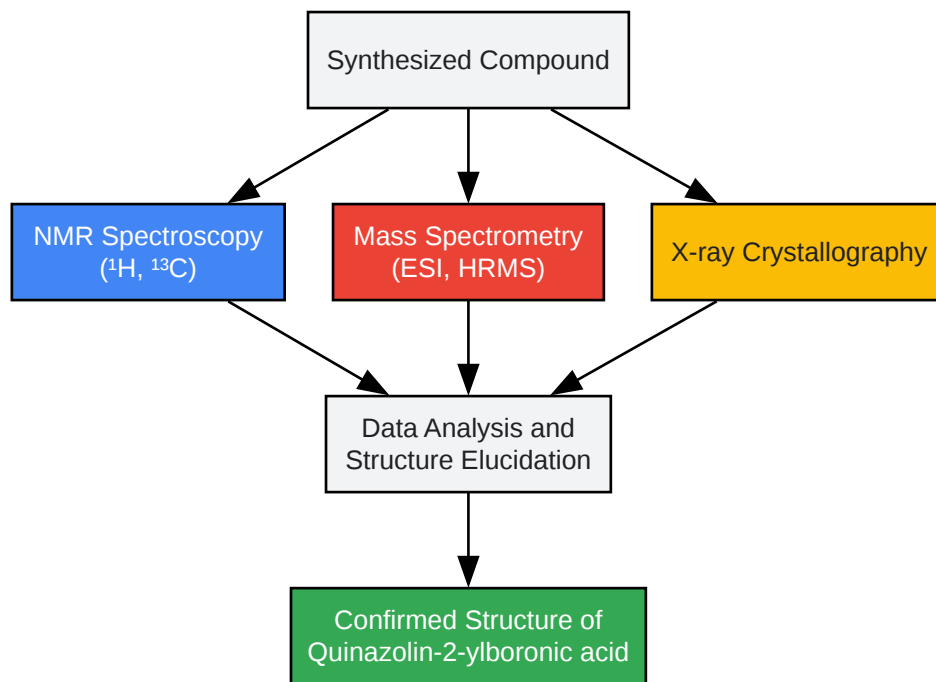
- **Reaction Setup:** To an oven-dried flask, add 2-chloroquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), a suitable ligand if required, and a base such as potassium acetate (3.0 eq).

- Solvent Addition: Add a degassed aprotic solvent such as dioxane or THF.
- Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification of Pinacol Ester: Purify the crude product by column chromatography on silica gel.
- Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent system (e.g., THF/water) and treat with an acid such as HCl to hydrolyze the ester to the corresponding boronic acid.
- Final Product Isolation: Isolate the final product by filtration or extraction and dry under vacuum.

General Workflow for Synthesis



Workflow for Structural Characterization



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- To cite this document: BenchChem. [Structural Analysis and Confirmation of Quinazolin-2-ylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15071225#quinazolin-2-ylboronic-acid-structural-analysis-and-confirmation\]](https://www.benchchem.com/product/b15071225#quinazolin-2-ylboronic-acid-structural-analysis-and-confirmation)

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